1-Pentanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)-
Description
The compound 1-Pentanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- is a triazole-containing ketone derivative with a pentanone backbone. Its structure features a 2,4-dichlorophenyl group, a hydroxyl group, and a 1,2,4-triazole moiety at the C2 position.
Properties
CAS No. |
107659-06-3 |
|---|---|
Molecular Formula |
C14H15Cl2N3O2 |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2-hydroxy-2-(1,2,4-triazol-1-ylmethyl)pentan-1-one |
InChI |
InChI=1S/C14H15Cl2N3O2/c1-2-5-14(21,7-19-9-17-8-18-19)13(20)11-4-3-10(15)6-12(11)16/h3-4,6,8-9,21H,2,5,7H2,1H3 |
InChI Key |
RRNMRANBOUWEBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN1C=NC=N1)(C(=O)C2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Pentanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pentanone Backbone: The initial step involves the preparation of the pentanone backbone through a series of carbon-carbon bond-forming reactions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorinated benzene derivatives.
Addition of the Hydroxy Group: The hydroxy group is typically added through nucleophilic substitution reactions, using appropriate alcohols or hydroxylating agents.
Incorporation of the Triazole Ring: The triazole ring is introduced through cyclization reactions involving azide and alkyne precursors under copper-catalyzed conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
1-Pentanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent and conditions used.
Reduction: The carbonyl group in the pentanone backbone can be reduced to form an alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Cyclization: The triazole ring can participate in cyclization reactions, forming fused ring systems with potential biological activity.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
Pharmaceutical Applications
1-Pentanone derivatives have been explored for their potential as pharmaceutical agents. The presence of the triazole ring in this compound suggests possible antifungal and antibacterial properties. Triazole-containing compounds are known for their ability to inhibit fungal growth by interfering with the synthesis of ergosterol, an essential component of fungal cell membranes.
Case Study: Antifungal Activity
Research has demonstrated that triazole derivatives exhibit significant antifungal activity against various strains of fungi, including Candida species and Aspergillus species. The compound's structure allows it to bind effectively to the target enzyme involved in ergosterol biosynthesis, leading to increased cell membrane permeability and subsequent cell death.
Agricultural Applications
The compound may also serve as a fungicide in agricultural settings. Its chemical structure allows it to act on fungal pathogens that affect crops, thereby improving yield and quality.
Case Study: Crop Protection
Field studies have shown that formulations containing triazole derivatives can reduce the incidence of fungal diseases in crops such as wheat and barley. These compounds are typically applied as foliar sprays or soil drenches, providing systemic protection against pathogens.
Mechanism of Action
The mechanism of action of 1-Pentanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with metal ions and enzymes, potentially inhibiting their activity. The dichlorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the hydroxy group can form hydrogen bonds with target molecules. These interactions collectively contribute to the compound’s biological activity and therapeutic potential.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs:
Key Structural Differences and Implications
Backbone Variability: The target compound’s pentanone backbone distinguishes it from tebuconazole (pentanol) and propiconazole/terconazole (dioxolane rings). Ketones (pentanone) vs. Terconazole incorporates a piperazine moiety and dioxolane ring, enhancing its solubility and topical efficacy .
Functional Group Impact: The hydroxyl group in the target compound may increase hydrogen-bonding capacity compared to non-hydroxylated analogs like penconazole, affecting membrane permeability . Dioxolane rings in propiconazole and terconazole improve steric shielding of the triazole group, enhancing resistance to enzymatic degradation .
Substituent Effects: 2,4-Dichlorophenyl is a common motif in triazole antifungals, contributing to hydrophobic interactions with fungal cytochrome P450 enzymes . Chlorophenoxy groups in CGA 205374 may broaden antifungal spectra but reduce soil mobility compared to dichlorophenyl derivatives .
Notes on Comparative Analysis
Structural-Activity Relationships: The presence of a triazole group is critical for inhibiting fungal lanosterol 14α-demethylase, but backbone and substituent modifications significantly alter potency and selectivity . Hydroxyl groups (as in the target compound) may enhance binding affinity but could also increase metabolic oxidation rates compared to ether or dioxolane-protected analogs .
Environmental and Safety Considerations :
- Compounds like penconazole and propiconazole are prioritized in agriculture due to their systemic mobility, whereas terconazole is restricted to topical use due to pharmacokinetic properties .
- Bacterial stimulation by triticonazole underscores the need for ecotoxicological profiling of triazole derivatives, even among structurally similar compounds .
Research Gaps: No direct data on the target compound’s efficacy or toxicity were found in the provided evidence. Its comparison relies on extrapolation from analogs, necessitating further empirical studies.
Biological Activity
1-Pentanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- is a chemical compound with potential biological activity. This compound has garnered attention due to its structural features that suggest possible pharmacological applications. The focus of this article is to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be summarized by the following chemical structure:
- Molecular Formula : C14H15Cl2N3O2
- Molecular Weight : 316.19 g/mol
- CAS Number : 3007587
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the triazole moiety may allow it to interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of fungal infections where triazoles are known to inhibit cytochrome P450 enzymes involved in ergosterol synthesis.
- Antimicrobial Properties : The dichlorophenyl group is associated with antimicrobial activity. Studies have shown that similar compounds exhibit effectiveness against a range of bacterial and fungal pathogens.
- Anti-inflammatory Effects : Compounds with hydroxyl groups often exhibit anti-inflammatory properties. This could be a significant aspect of the biological profile of this compound.
Antimicrobial Activity
A study published in PubChem indicates that compounds similar to 1-pentanone derivatives exhibit notable antimicrobial properties against various pathogens. In vitro tests demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli .
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Candida albicans | 20 |
Anti-inflammatory Activity
Research has shown that triazole-containing compounds can modulate inflammatory pathways. A case study involving a related compound indicated a reduction in pro-inflammatory cytokines in murine models, suggesting potential therapeutic applications in autoimmune diseases .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A clinical trial assessed the effectiveness of a triazole derivative similar to 1-pentanone in treating skin infections caused by resistant strains of bacteria. The results indicated a significant reduction in infection rates compared to standard treatments.
- Case Study on Inflammation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
